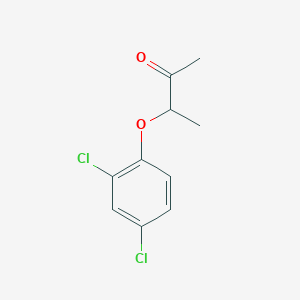

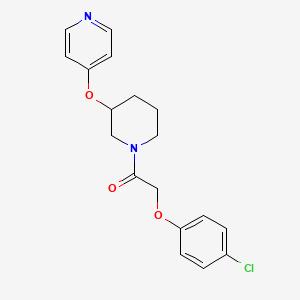

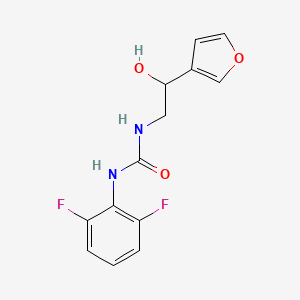

![molecular formula C19H17N3O3S2 B2390057 Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706002-09-6](/img/structure/B2390057.png)

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1 H)-one and a BTZ bispinacol boronic ester . Another synthesis involved a methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry . These compounds often exhibit aggregated-induced emission (AIE) properties, attributed to their photoactive BTZ core and nonplanar geometry .Chemical Reactions Analysis

Compounds with similar structures have been used as electron acceptors in ternary polymer solar cells . The incorporation of these compounds into a binary active layer can result in improved power conversion efficiencies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the optical and electrochemical properties of π-spacer–acceptor–π-spacer type compounds based on benzo[c][1,2,5]thiadiazole have been studied .Aplicaciones Científicas De Investigación

- Background : Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics and as fluorescent sensors .

- Application : Recent studies have reported the synthesis, characterization, and application of a library of 26 D–A compounds based on the BTZ group. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .

- Application : A novel positively charged amphiphilic organic compound based on benzo[c][1,2,5]thiadiazole (ADB) has been designed. It exhibits promising properties for imaging-guided cancer PDT, targeting both lysosomes and mitochondria .

- Application : A series of novel benzo[c][1,2,5]oxadiazole derivatives, including benzo[c][1,2,5]thiadiazole-based compounds, were synthesized and evaluated as inhibitors of PD-L1. Some of these derivatives exhibited potent inhibitory activity .

Photovoltaics and Fluorescent Sensors

Visible-Light Organophotocatalysis

Near-Infrared Photosensitizers for Cancer Therapy

Molecular Docking Studies for Drug Discovery

PD-L1 Inhibitors

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazole derivatives, have been researched as inhibitors of pd-l1 , suggesting potential immunomodulatory effects.

Mode of Action

It’s known that benzo[c][1,2,5]thiadiazole-based compounds exhibit intramolecular charge transfer during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This property is often utilized in photovoltaics and as fluorescent sensors .

Biochemical Pathways

Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Pharmacokinetics

The compound’s molecular weight (16721) and physical form (light-yellow to yellow powder or crystals) suggest potential for oral absorption and systemic distribution .

Result of Action

Benzo[c][1,2,5]thiadiazole-based compounds have been shown to exhibit strong electron-accepting properties, which are primarily used in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . This suggests that the compound’s photophysical properties could be influenced by the presence of light and the surrounding molecular environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c23-19(13-1-3-14-15(9-13)21-27-20-14)22-6-5-18(26-8-7-22)12-2-4-16-17(10-12)25-11-24-16/h1-4,9-10,18H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMFWAKNJLWOIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

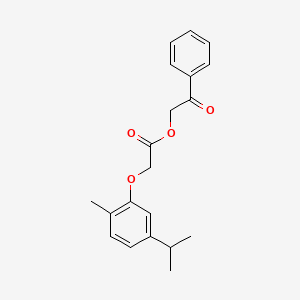

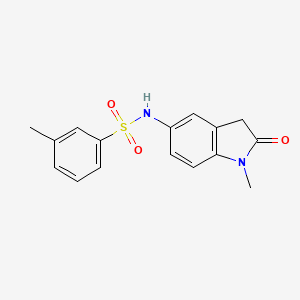

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)

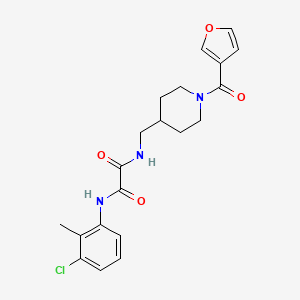

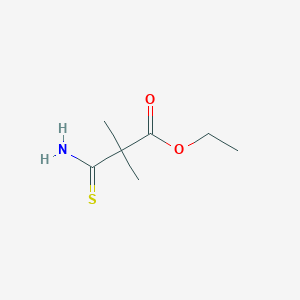

![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)

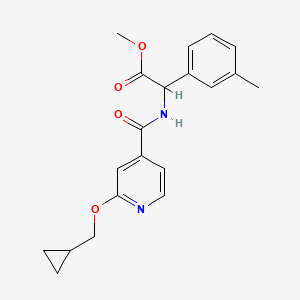

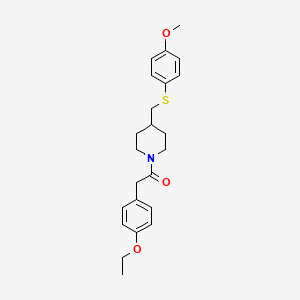

![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)